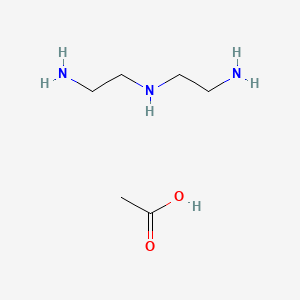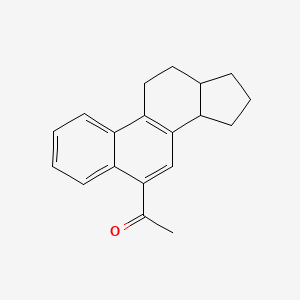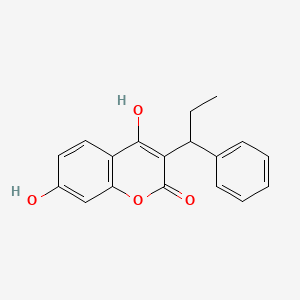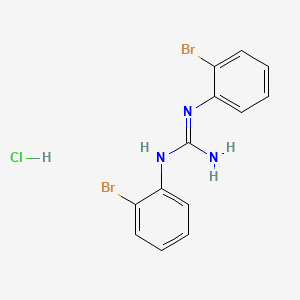
N,N'-Bis(bromophenyl)guanidine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(bromophenyl)guanidine monohydrochloride is a chemical compound with the molecular formula C13H12Br2ClN3 It is known for its unique structure, which includes two bromophenyl groups attached to a guanidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(bromophenyl)guanidine monohydrochloride typically involves the reaction of guanidine with bromophenyl derivatives. One common method includes the reaction of guanidine hydrochloride with 2-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of N,N’-Bis(bromophenyl)guanidine monohydrochloride may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(bromophenyl)guanidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or bromophenyl derivatives.
Reduction: Formation of amines or reduced guanidine derivatives.
Substitution: Formation of substituted guanidine compounds with various functional groups.
Aplicaciones Científicas De Investigación
N,N’-Bis(bromophenyl)guanidine monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(bromophenyl)guanidine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl groups enhance its binding affinity to specific targets, leading to inhibition or activation of biological pathways. The guanidine core plays a crucial role in stabilizing the compound and facilitating its interactions.
Comparación Con Compuestos Similares
Similar Compounds
Robenidine hydrochloride: Another guanidine derivative with antimicrobial properties.
Nicarbazin: Used as an anticoccidial agent in veterinary medicine.
Lasalocid: An ionophore used in animal feed.
Uniqueness
N,N’-Bis(bromophenyl)guanidine monohydrochloride is unique due to its dual bromophenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
93983-08-5 |
|---|---|
Fórmula molecular |
C13H12Br2ClN3 |
Peso molecular |
405.51 g/mol |
Nombre IUPAC |
1,2-bis(2-bromophenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C13H11Br2N3.ClH/c14-9-5-1-3-7-11(9)17-13(16)18-12-8-4-2-6-10(12)15;/h1-8H,(H3,16,17,18);1H |
Clave InChI |
XAEXCQIEPLOBIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=NC2=CC=CC=C2Br)N)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



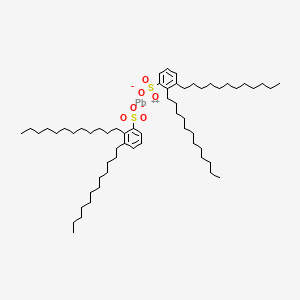

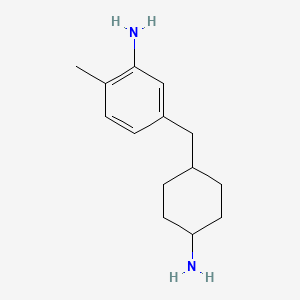
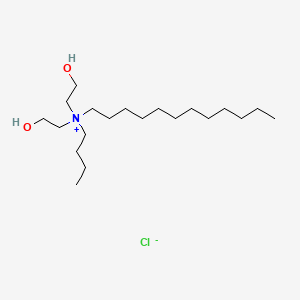
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
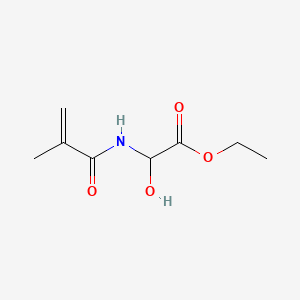
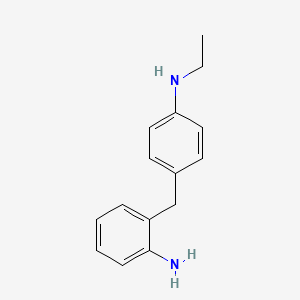
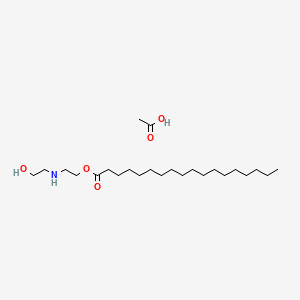
![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)

